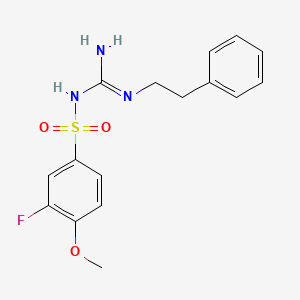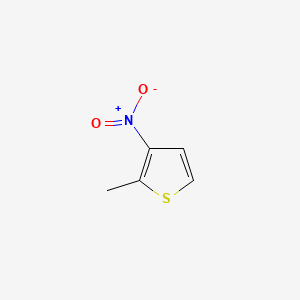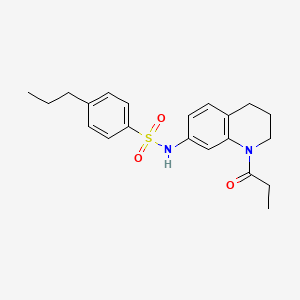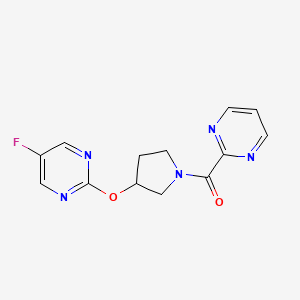
3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 351.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrophilic Fluorination and Enantioselectivity Enhancement
Benzenesulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been developed as sterically demanding electrophilic fluorinating reagents. These compounds are utilized to improve the enantioselectivity of products in chemical reactions, demonstrating up to 18% enhancement in selectivity compared to traditional fluorinating agents. This application is critical in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific activities and reduced side effects (Yasui et al., 2011).
Photodynamic Therapy for Cancer Treatment
Certain benzenesulfonamide derivatives have been incorporated into zinc phthalocyanine complexes, significantly enhancing their singlet oxygen quantum yield. These complexes exhibit promising properties as photosensitizers in photodynamic therapy (PDT), a minimally invasive therapeutic procedure that uses light-activated compounds to produce reactive oxygen species, leading to the destruction of targeted cancer cells. The high singlet oxygen quantum yield and good fluorescence properties make these derivatives suitable for PDT applications, offering a potential avenue for cancer treatment (Pişkin et al., 2020).
Structural Studies and Supramolecular Architecture
The crystal structures of benzenesulfonamide derivatives, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been extensively studied to understand their supramolecular architecture. These studies reveal how intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, contribute to the formation of two-dimensional and three-dimensional architectures. Understanding these structural details is essential for designing materials with specific physical properties, such as porosity, which could be useful in catalysis, drug delivery, and material science (Rodrigues et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been explored for their inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2) and carbonic anhydrase. These compounds show potential as lead structures for the development of new therapeutic agents targeting inflammation and other conditions. For example, certain derivatives exhibit selective COX-2 inhibition, which is valuable for creating anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Pal et al., 2003).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-15-8-7-13(11-14(15)17)24(21,22)20-16(18)19-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNULQKVNLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2515617.png)
![7-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2515618.png)
![3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2515619.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

